2-Amino-2-cyclohexylacetonitrile hydrochloride

Description

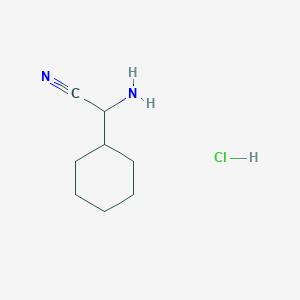

2-Amino-2-cyclohexylacetonitrile hydrochloride (CAS: 150512-61-1) is a nitrile-containing organic compound with the molecular formula C₈H₁₄N₂·HCl and a molecular weight of 174.45 g/mol . Its structure comprises a cyclohexyl group attached to a central carbon bearing both an amino group and a nitrile functional group, with a hydrochloride counterion (Fig. 1). This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals or agrochemicals due to its reactive nitrile group, which can undergo hydrolysis, reduction, or cyclization reactions.

Properties

IUPAC Name |

2-amino-2-cyclohexylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQVTKLZGTXZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150512-61-1 | |

| Record name | 2-amino-2-cyclohexylacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexylacetonitrile hydrochloride typically involves the reaction of cyclohexylacetonitrile with ammonia or an amine under specific conditions. One common method includes the use of acetonitrile as a solvent and acetic acid as a catalyst. The reaction is carried out at elevated temperatures, often around 40°C, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexylacetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-nitro-2-cyclohexylacetonitrile.

Reduction: Formation of 2-amino-2-cyclohexylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-cyclohexylacetonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexylacetonitrile hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

The following table highlights key differences between 2-amino-2-cyclohexylacetonitrile hydrochloride and its analogs:

Key Observations :

- Functional Groups : The target compound’s nitrile group distinguishes it from amide- or ester-containing analogs (e.g., ). Nitriles are highly reactive, enabling transformations like hydrolysis to carboxylic acids or conversion to tetrazoles.

- Molecular Weight : The target compound has the lowest molecular weight among the listed analogs, likely due to its simpler structure lacking complex alkyl or ester substituents.

- Substituents : While all compounds share a cyclohexyl group, variations in N-ethyl, methyl, or ester groups influence solubility and steric effects. For example, the ethyl and methyl branches in and may reduce water solubility compared to the target compound.

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance water solubility. However, the nitrile group’s lower polarity compared to amides or esters may result in moderate solubility in organic solvents.

- Stability : Nitriles are susceptible to hydrolysis under acidic or basic conditions, whereas amides (e.g., ) exhibit greater stability, making them preferable for long-term storage.

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s nitrile group has been exploited in the synthesis of heterocycles, such as imidazoles or triazoles, which are core structures in antiviral and anticancer agents .

- Comparative Studies: Studies on analogs like Cyclohexyl 2-aminoacetate hydrochloride () highlight the role of ester groups in improving bioavailability, a feature less pronounced in nitrile derivatives.

Biological Activity

2-Amino-2-cyclohexylacetonitrile hydrochloride, with the molecular formula CHClN and CAS number 150512-61-1, is a compound recognized for its diverse biological activities and applications in scientific research. This article delves into its mechanisms of action, biological effects, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an amino group, a cyclohexyl moiety, and a nitrile functional group. Its hydrochloride form enhances solubility in water, making it suitable for various biological applications. The structural uniqueness contributes to its stability and reactivity, which are advantageous in pharmaceutical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| CAS Number | 150512-61-1 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pH Range | 6 - 8.5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group participates in nucleophilic addition reactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular processes.

- Cell Signaling Modulation : By interacting with receptors, it may influence signaling pathways critical for cell growth and apoptosis.

Biological Activity and Applications

Research indicates that this compound exhibits potential therapeutic effects in several areas:

- Neurological Disorders : Investigated for its role in treating conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems.

- Cancer Treatment : Studies have indicated that it may act as a MAT2A inhibitor, showing promise in treating malignancies such as breast cancer and melanoma by influencing cellular metabolic processes .

- Buffering Agent : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability essential for various biological assays.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in animal models of neurodegeneration, indicating its capability to enhance cognitive function and reduce neuronal loss.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-methylbutanenitrile | Branched chain structure | More sterically hindered due to branching |

| 2-Amino-3-cyclopropylacetonitrile | Cyclopropyl ring | Smaller ring structure may affect reactivity |

| 2-Amino-2-methylpropanol | Simple branched chain | Lacks the nitrile functionality |

The presence of the cyclohexyl ring in this compound provides greater stability and reactivity compared to these similar compounds, enhancing its utility in pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.